Azepan-1-yl(oxo)acetic acid
Description
Contextualizing Azepane-Based Scaffolds in Organic Chemistry
The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. researchgate.net Nitrogen-containing heterocycles are foundational to the majority of FDA-approved drugs, and while five- and six-membered rings are more common, the seven-membered azepane motif has become increasingly prevalent in modern pharmaceuticals. researchgate.net More than 20 drugs approved by the FDA contain the azepane scaffold. colab.ws
The significance of azepane-based compounds stems from their unique three-dimensional structure and pharmacological properties. researchgate.net This scaffold is a key component in a variety of therapeutic agents, including those with anticancer properties. nih.govingentaconnect.com The conformational flexibility of the azepane ring allows it to interact with a diverse range of biological targets. Recent research has highlighted the potential of novel bicyclic azepane structures in developing treatments for neuropsychiatric disorders, where they have shown potent inhibitory activity on monoamine transporters. unibe.ch The strategic incorporation of the azepane ring is a widely used approach for exploring the chemical space around lead compounds in drug discovery programs. researchgate.net
Significance of Oxoacetic Acid Moieties in Molecular Design
The oxoacetic acid moiety, also known as glyoxylic acid, is a C2 carboxylic acid that serves as a versatile and crucial building block in organic synthesis. It is widely used in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. The carboxylic acid functional group is a vital component in the biochemistry of living systems and a common pharmacophore in numerous therapeutic agents, including anti-inflammatory drugs and antibiotics. nih.gov
However, the presence of a carboxylic acid can sometimes lead to metabolic instability or limited ability to cross biological membranes. nih.gov The oxoacetic acid moiety offers a reactive handle that can be modified to overcome these challenges. Its structure suggests it could act as a substrate or inhibitor for certain enzymes, making it a point of interest for enzyme inhibition studies. ontosight.ai A prominent example of its application is as a key precursor in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. evitachem.com Researchers also explore derivatives of oxoacetic acid for their potential biological activities and pharmacological properties in drug discovery.
Overview of Research Trajectories for Azepan-1-yl(oxo)acetic Acid and its Derivatives
While specific research focused exclusively on this compound is limited, its availability from chemical suppliers indicates its role as an intermediate for creating more elaborate molecules. chemicalbook.comchemdiv.com The research trajectories for its derivatives are guided by the established biological significance of its core components.
Investigations into compounds containing both the azepane and oxoacetic acid motifs have shown potential across several therapeutic areas. For instance, a derivative known as "Azepan-1-yl-oxo-acetic acid (4-methoxy-benzylidene)-hydrazide" has been identified in studies exploring potential antimicrobial, antiviral, and anticancer activities. ontosight.ai Research into related isomers has also yielded interesting findings; 2-(2-oxoazepan-1-yl)acetic acid, an analogue, was found to be effective as a penetration enhancer for the transdermal delivery of hydrocortisone.
Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(8(11)12)9-5-3-1-2-4-6-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSWJANKPKLGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428366 | |
| Record name | azepan-1-yl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886505-59-5 | |
| Record name | Hexahydro-α-oxo-1H-azepine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886505-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | azepan-1-yl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Azepan 1 Yl Oxo Acetic Acid and Analogues
Direct Synthesis Approaches for Azepan-1-yl(oxo)acetic Acid
The most straightforward method for synthesizing this compound, a type of oxamic acid, involves the acylation of hexamethyleneimine (B121469) with an oxalyl derivative. This approach is valued for its efficiency and directness.
General Procedures for Oxamic Acid Synthesis from Hexamethyleneimine
The synthesis of this compound is typically achieved through the reaction of hexamethyleneimine with ethyl oxalyl chloride. acs.orgacs.org A general and widely adopted procedure involves the slow, dropwise addition of ethyl oxalyl chloride to a cooled solution of hexamethyleneimine and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) (CH2Cl2). acs.orgacs.org
The reaction is initiated at a reduced temperature, commonly 0 °C, to control the exothermic nature of the acylation. acs.orgacs.org After the initial addition, the reaction mixture is allowed to warm to room temperature and is stirred for a period, typically around three hours, to ensure completion. acs.orgacs.org Following the reaction period, the process involves an acidic workup, where a dilute acid like 1 M hydrochloric acid (HCl) is added to neutralize the excess base and protonate the newly formed carboxylate. acs.orgacs.org The organic product is then separated from the aqueous phase. acs.orgacs.org Further extraction of the aqueous layer with dichloromethane is often performed to maximize the recovery of the product. acs.orgacs.org The combined organic phases are then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4), and the solvent is removed under reduced pressure to yield the crude oxamic acid ester. acs.org
The subsequent step is the hydrolysis of the resulting ethyl ester. acs.org This is generally carried out by treating the oily residue with an aqueous base, for instance, 1 M sodium hydroxide (B78521) (NaOH), and stirring the mixture overnight. acs.org After the hydrolysis is complete, the solution is acidified with 1 M HCl, leading to the precipitation or extraction of the final product, this compound. acs.org
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound and its analogues is dependent on carefully controlled reaction conditions. The use of stoichiometric equivalents is crucial; typically, a slight excess (1.1 equivalents) of both ethyl oxalyl chloride and triethylamine relative to the starting amine (1 equivalent) is employed. acs.orgacs.org This ensures the complete consumption of the amine starting material. The initial cooling to 0 °C is a critical step to manage the reaction's exothermicity and prevent the formation of side products. acs.orgacs.org
Following a standardized general procedure, the synthesis of 2-(azepan-1-yl)-2-oxoacetic acid from hexamethyleneimine and ethyl oxalyl chloride has been reported to achieve a yield of 72%. acs.org This procedure has proven to be robust and applicable to a wide range of amines, demonstrating its versatility. For instance, similar procedures have been used to create a variety of oxamic acids from different primary and secondary amines, with yields often ranging from moderate to excellent. acs.orgacs.org The scalability of this method has also been demonstrated, showing comparable yields on a larger scale. acs.org The final purification often involves recrystallization from a solvent mixture like chloroform/hexane (B92381) to obtain the product as a solid. acs.orgacs.org
Table 1: Synthesis of Various Oxamic Acids via General Procedure A
| Amine Starting Material | Resulting Oxamic Acid | Reported Yield (%) | Reference |
|---|---|---|---|
| Hexamethyleneimine | 2-(Azepan-1-yl)-2-oxoacetic acid | 72 | acs.org |
| 4-(tert-butyl)aniline | 2-((4-(tert-Butyl)phenyl)amino)-2-oxoacetic acid | 59 | acs.org |
| 4-butylaniline | 2-((4-butylphenyl)amino)-2-oxoacetic acid | 62 | acs.org |
| 2,6-dimethylpiperidine | 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid | 75 | acs.org |
| Dihexylamine | 2-(Dihexylamino)-2-oxoacetic acid | 92 | acs.org |
| Pyrrolidine | 2-Oxo-2-(pyrrolidin-1-yl)acetic acid | 44 | acs.org |
Amide Coupling Strategies for Derivative Synthesis
Once this compound is synthesized, it can be coupled with various amines to form a diverse range of amide derivatives. This is typically achieved using specialized coupling reagents that activate the carboxylic acid group, facilitating nucleophilic attack by an amine.
T3P®-Mediated Amide Coupling Reactions
Propanephosphonic acid anhydride (B1165640), commercially known as T3P®, is an effective and versatile coupling reagent for amide bond formation. nih.govcore.ac.ukmdpi.com It is recognized for its low toxicity, operational simplicity, and the easy removal of its byproducts, which are water-soluble. core.ac.ukmdpi.com T3P® functions by activating the carboxylic acid to form a mixed anhydride intermediate, which is then readily attacked by the amine nucleophile. core.ac.uk
In a typical T3P®-mediated coupling, the carboxylic acid (such as an analogue of this compound) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) along with the desired amine. nih.gov A base, commonly N,N-diisopropylethylamine (DIPEA), is added, followed by the T3P® reagent (often supplied as a 50 wt. % solution in a solvent like DMF or ethyl acetate). nih.gov The reaction is then heated, for example, to 70 °C for one hour, to drive the amide bond formation. nih.gov The workup procedure is straightforward, involving dilution with water, pH adjustment, and extraction of the product into an organic solvent. nih.gov
This methodology has been successfully used to synthesize a variety of complex amide derivatives. nih.gov For instance, T3P® was used to couple a phthalazinone-based carboxylic acid with various anilines, achieving yields between 10% and 82%. nih.gov In a particularly relevant example, T3P® was employed to mediate the amide coupling of a carboxylic acid with hexamethyleneimine, resulting in a 24% yield of the corresponding phenol-containing amide derivative. nih.gov
Table 2: Examples of T3P®-Mediated Amide Coupling Reactions
| Carboxylic Acid | Amine | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 5-(Azepan-1-ylsulfonyl)-2-methoxyaniline | 60 | nih.gov |
| Carboxylic acid 32 | Hexamethyleneimine | 24 | nih.gov |
| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | o-Anisidine | 82 | nih.gov |
| Carboxylic acid 3 | Anilines 31a-n | 10-43 | nih.gov |
HATU and HBTU-Mediated Amide Bond Formation
Uronium/aminium-based reagents are among the most powerful tools for amide bond formation, particularly in peptide synthesis. highfine.compeptide.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are prominent examples. highfine.compeptide.comresearchgate.net
HATU is known for its high efficiency and its ability to suppress racemization, even with sterically hindered substrates. highfine.com Its reactivity is superior to that of HBTU due to a neighboring group effect from the nitrogen atom in its 7-azabenzotriazole core. highfine.com The mechanism involves the formation of a highly reactive O-acylisourea active ester, which is then attacked by the amine. highfine.com While extremely effective for coupling carboxylic acids, these reagents can also react directly with highly nucleophilic amines in a side reaction, leading to the formation of a guanidinium (B1211019) byproduct. nih.gov
HBTU, while slightly less reactive than HATU, is also a very efficient coupling reagent that produces amides with minimal racemization, especially when an additive like HOBt (1-hydroxybenzotriazole) is used. peptide.com Both HATU and HBTU are widely used for constructing amide bonds in a variety of contexts, from complex peptide synthesis to the creation of small-molecule drug candidates. highfine.comresearchgate.net The choice between them often depends on the specific substrates and the need to overcome challenges like steric hindrance or low nucleophilicity. highfine.comnih.gov
Multi-Step Synthetic Sequences for Complex Derivatives
The creation of complex derivatives based on the this compound scaffold necessitates carefully planned multi-step synthetic pathways. These sequences allow for the precise installation of various chemical moieties, leading to compounds with tailored properties for research in medicinal chemistry and materials science.
The synthesis of phenoxyacetic acid derivatives that feature an azepane ring is a multi-step process designed to combine these two key structural motifs. A general approach involves the initial formation of the azepane heterocycle, which is then coupled with a phenoxyacetic acid component.
A typical synthesis for a compound like 2-[1-(2-Phenoxyacetyl)azepan-4-yl]acetic acid involves several key stages. The process begins with the construction of the seven-membered azepane ring, which can be achieved through cyclization reactions of appropriate linear precursors, such as amino alcohols. Once the azepane scaffold is in place, the phenoxyacetyl group is introduced. This is typically accomplished via an acylation reaction, where the nitrogen atom of the azepane ring attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride in the presence of a suitable base. The final step involves the attachment or modification of the acetic acid moiety at a different position on the azepane ring. Industrial production methods may involve optimizing these steps for scalability and efficiency. Various methods exist for the synthesis of the phenoxyacetic acid portion itself, including reacting a salt of phenol (B47542) with a salt of chloroacetic acid, followed by chlorination if needed. wipo.int
Table 1: General Synthetic Strategy for Azepane-Containing Phenoxyacetic Acid Derivatives
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Azepane Ring Formation | Cyclization of precursors like amino alcohols or diamines. |
| 2 | Acylation | Introduction of the phenoxyacetyl group onto the azepane nitrogen. |
This table outlines the general synthetic steps for creating phenoxyacetic acid derivatives that incorporate an azepane ring, based on established chemical principles.
The construction of inhibitors based on an azepanone (a ketone-containing azepane ring) structure has been a significant area of research, particularly for developing potent enzyme inhibitors. These synthetic efforts have led to the discovery of powerful inhibitors of cysteine proteases like cathepsins K and L. nih.govnih.gov The expansion from five- or six-membered cyclic ketones to a seven-membered azepan-3-one (B168768) core was a key strategic modification. This change improved the configurational stability of stereocenters on the ring and, in some cases, enhanced oral bioavailability. researchgate.net
The synthesis of these inhibitors is a multi-step process that allows for detailed structure-activity relationship (SAR) studies. For instance, in the development of cathepsin K inhibitors, small-molecule X-ray crystallography was crucial in establishing that the S-configuration at the C-4 position of the azepanone ring is critical for potent inhibition. researchgate.netacs.org Further modifications at other positions on the azepanone ring, such as the introduction of methyl groups, have been shown to modulate both inhibitory potency and pharmacokinetic properties. uts.edu.au
In the synthesis of selective cathepsin L inhibitors, researchers started with a potent cathepsin K inhibitor template and systematically modified the P2 and P3 binding elements. nih.gov It was found that incorporating a quinoline-8-carboxamide (B1604842) or a naphthylene-1-carboxamide at the P3 position increased selectivity for cathepsin L over cathepsin K. nih.govacs.org Similarly, substituting the P2 leucine (B10760876) with phenylalanine or β-naphthylalanine also enhanced this selectivity. nih.gov This systematic approach, combining synthesis with molecular modeling, led to the development of highly potent and selective inhibitors. nih.gov
Table 2: Examples of Azepanone-Based Cathepsin Inhibitors and Their Potency
| Compound | Target Enzyme | Potency (Kᵢ) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 20 | Human Cathepsin K | 0.16 nM | C-4 S stereochemistry | nih.govresearchgate.net |
| 24 | Human Cathepsin K | 0.0048 nM | Optimized P2/P3 groups | nih.gov |
| 24 | Rat Cathepsin K | 4.8 nM (Kᵢ,app) | Optimized P2/P3 groups | nih.gov |
| 15 | Human Cathepsin L | 0.43 nM | P3 naphthylene-1-carboxamide and P2 β-naphthylalanine | nih.gov |
This table presents data for selected azepanone-based inhibitors, highlighting their potency against target enzymes and the key structural features responsible for their activity.
Azepane-containing amino acids serve as valuable building blocks for creating conformationally constrained peptidomimetics. The synthesis of dipeptide esters incorporating these modified amino acids allows for the exploration of new peptide structures with potentially enhanced stability and biological activity. researchgate.net
A key strategy involves the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids, which can act as linkers or turn-inducers in a peptide chain. researchgate.net The synthesis of these azepane amino acids can be achieved via a multi-step sequence that includes a key hydrogenation step under microwave irradiation with a palladium catalyst. This step facilitates several transformations in one pot: double-bond hydrogenation, deprotection of benzyl (B1604629) groups, imine formation, and finally, reductive amination to yield the desired cyclic amino acid with high diastereomeric purity. researchgate.net
Once the azepane-containing amino acid is prepared and appropriately protected, it can be incorporated into a peptide sequence using standard peptide coupling techniques. For example, a cyclopentapeptide analogue containing the Arg-Gly-Asp (RGD) motif was synthesized using an azepane-2-carboxylic acid (ACA) linker. researchgate.net The linear peptide was first assembled and then cyclized under microwave irradiation in the presence of coupling reagents like HATU and DIEA to form the final macrocycle. researchgate.net Such methods demonstrate the utility of azepane-containing acids in constructing complex, modified peptide structures. researchgate.net
Table 3: Key Steps in the Synthesis of a Cyclopentapeptide with an Azepane Linker
| Step | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Azepane Amino Acid Synthesis | Multi-step synthesis followed by MW-assisted hydrogenation. | researchgate.net |
| 2 | Linear Peptide Assembly | Standard solid-phase or solution-phase peptide synthesis. | researchgate.net |
| 3 | Macrocyclization | Head-to-tail cyclization of the linear peptide. | researchgate.net |
This table summarizes the synthetic sequence for preparing modified cyclic peptides incorporating an azepane-containing amino acid, highlighting the key stages of the process.
The incorporation of azepane moieties into other important heterocyclic systems like indoles and pyrimidines generates novel chemical entities with potential applications in medicinal chemistry. mdpi.comontosight.ainih.gov
Indole (B1671886) Derivatives: Synthetic routes to indole derivatives containing an azepane ring often involve building the indole scaffold and then attaching the azepane group, or vice versa. A series of novel tryptophan derivatives featuring an azepine ring were synthesized for biological evaluation. mdpi.com The synthesis started from L-tryptophan methyl ester and involved multiple steps to construct the fused tetrahydroazepino[4,5-b]indole core, which was then further functionalized. mdpi.com Another example is the synthesis of CHEMBL2361744, or 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide. ontosight.ai The proposed synthesis for this complex molecule involves a multi-step process starting from available indole and azepane precursors, with the azepan-1-yl moiety being attached to the indole core before final modifications. ontosight.ai The indole ring itself is a well-known pharmacophore, and its combination with the seven-membered azepane ring creates unique structural features. ontosight.ai
Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of heterocycles with significant biological importance. nih.gov Numerous methods have been developed for the synthesis of the pyrimidine ring, which could be adapted to incorporate an azepane moiety. rsc.org One effective method is the [3+3] annulation of amidines with saturated ketones, catalyzed by copper, which proceeds through a cascade of oxidative dehydrogenation, annulation, and aromatization. rsc.org Another approach involves the K₂S₂O₈-facilitated oxidative annulation of formamide (B127407) and acetophenone (B1666503) derivatives to create 4-arylpyrimidines. rsc.org These synthetic strategies provide versatile platforms for constructing the pyrimidine core, onto which an azepane-containing substituent could be introduced through standard functional group transformations.
Modifying the core azepane ring, particularly by expanding it to a larger system, is a strategy used to create structural analogues with different conformational properties. This approach allows for fine-tuning the three-dimensional shape of a molecule to potentially improve its interaction with biological targets.
The synthesis of analogues containing an eight-membered azocane (B75157) ring instead of the seven-membered azepane ring represents a logical extension in exploring structure-activity relationships. The synthesis of α-alkylated azocane-2-carboxylic acid esters has been achieved with excellent control over stereochemistry. researchgate.net
A successful four-step asymmetric synthesis starts from optically active β-keto esters. researchgate.net This sequence involves the formation of a tetrazole, followed by reduction, protection of the resulting amine, and finally, oxidation to yield the α-alkylated azocane-2-carboxylic acid methyl esters with high enantiomeric excess (>96%). researchgate.net This method provides access to eight-membered ring amino acid derivatives that can be used as building blocks for more complex molecules, analogous to how azepane-containing amino acids are used. researchgate.net
Table 4: Enantioselective Synthesis of Azocane-2-carboxylic Acid Esters
| Step | Transformation | Purpose |
|---|---|---|
| 1 | Tetrazole Formation | Conversion of the keto group to a tetrazole ring. |
| 2 | Reduction | Reduction of the tetrazole and other functional groups. |
| 3 | Protection | Protection of the newly formed amine. |
This table outlines the key transformations in the asymmetric synthesis of α-alkylated azocane-2-carboxylic acid methyl esters, which are eight-membered ring analogues of azepane carboxylic acids. researchgate.net
Ring System Modification and Expansion for Analogues
Exploration of Related Seven-Membered Nitrogen Heterocycles
The synthesis of seven-membered nitrogen heterocycles like azepanes can be achieved through several established and emerging methodologies. These methods often involve ring-closing metathesis (RCM), ring-expansion reactions, and multicomponent reactions. thieme-connect.comosi.lvthieme-connect.com
One prominent method is the Beckmann rearrangement , which converts a cyclic oxime into a lactam. wikipedia.org For instance, cyclohexanone (B45756) oxime rearranges to form ε-caprolactam, a key precursor to the azepane ring. wikipedia.orgoup.com This reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. wikipedia.org Milder and more recyclable processes are being developed using Lewis acidic ionic liquids. oup.com Another approach involves the use of cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing azepine and azocine (B12641756) rings. thieme-connect.comthieme-connect.com This method utilizes ruthenium-based catalysts to cyclize diene or enyne precursors. thieme-connect.com For example, N-tethered dienes can be cyclized to form azepine derivatives. thieme-connect.com This strategy is valued for its flexibility and tolerance of various functional groups. thieme-connect.comresearchgate.net
Radical-mediated tandem cyclizations offer an alternative route to seven-membered nitrogen heterocycles, avoiding harsh conditions and improving atom economy. sioc-journal.cn Additionally, gold-catalyzed reactions, such as the aza-Michael addition, provide a pathway to azepanes bearing a carbonyl group. thieme-connect.com The use of both soft gold(I) and hard gold(III) catalysts in a one-pot reaction allows for the conversion of propargylic alcohols to azepanes. thieme-connect.com
The Ugi multicomponent reaction provides a diversity-oriented approach to synthesizing various seven-membered nitrogen heterocycles. osi.lvresearchgate.net This can be achieved through intramolecular Ugi reactions or by post-cyclization modifications of the Ugi product. osi.lvresearchgate.net
Other notable methods include:
Aza-Claisen rearrangement followed by RCM. thieme-connect.com
[5+2] annulation reactions catalyzed by gold complexes to form azepan-4-ones. nih.gov
Piperidine (B6355638) ring expansion to stereoselectively produce azepane derivatives. researchgate.net
Photocatalytic oxidation of N-Boc protected azepane to introduce functional groups. acs.org
One-pot Michael addition/aza-Wittig/reduction sequences . doi.org
Functional Group Transformations and Derivatization
Once the azepane scaffold is constructed, further modifications through functional group transformations are crucial for synthesizing this compound and its analogues.
Oxidation reactions are key to introducing the oxoacetic acid moiety onto the azepane nitrogen. The aldehyde group in compounds like hexahydro-1H-azepine-1-carbaldehyde is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can convert the aldehyde to the corresponding carboxylic acid, azepane-1-carboxylic acid.
Catalytic oxidation offers a milder alternative. For example, manganese(III) complexes can be used to selectively oxidize an aldehyde group without affecting the azepane ring. Another approach involves the oxidative cleavage of aza-bicyclo[3.2.2]nonene systems, which can simultaneously generate substituents at desired positions on the azepane ring in a stereoselective manner. acs.orgnih.gov This method has been successfully applied to the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. acs.orgnih.gov Furthermore, photocatalytic oxidation provides a method for the direct functionalization of saturated N-heterocycles. acs.org For instance, N-Boc-azepane can be oxidized to form a hemiaminal, which serves as a precursor for further derivatization. acs.org
The following table summarizes selected oxidation reactions on azepane derivatives:
| Reactant | Reagents and Conditions | Product | Yield (%) |
| Hexahydro-1H-azepine-1-carbaldehyde | KMnO₄, H₂SO₄, 80°C, 6h | Azepane-1-carboxylic acid | 72 |
| N-Boc-azepane | Photocatalyst, oxidant, aqueous environment | α-hydroxy-N-Boc-azepane | 62 |
| Aza-bicyclo[3.2.2]nonene derivative | Oxidative cleavage | (2S,5S)-5-substituted-azepane-2-carboxylate | - |
Table based on data from various sources. acs.orgacs.org
Reduction and substitution reactions are fundamental for modifying the azepane ring and its substituents. The carbonyl group of a lactam, such as ε-caprolactam, can be reduced to form the azepane ring. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose in ether-based solvents. google.comacs.org Sodium borohydride (B1222165) is another reducing agent that can be employed. google.com
Substitution reactions allow for the introduction of various functional groups onto the azepane ring. For instance, N-acylation is a common method to introduce the oxoacetic acid precursor. The nitrogen of the azepane ring can react with an appropriate acylating agent.
Protecting groups are essential in the multistep synthesis of complex molecules like this compound to mask reactive functional groups. The nitrogen atom of the azepane ring is often protected to prevent unwanted side reactions during synthesis.
Commonly used nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) and is typically removed under acidic conditions, for example, with trifluoroacetic acid. mdpi.com The Cbz group is often introduced using benzyl chloroformate and can be removed by hydrogenolysis.
Reduction and Substitution Reactions
Stereochemical Control in Azepane Chemistry
The synthesis of specific stereoisomers of this compound analogues requires precise control over stereochemistry.
Several methods have been developed for the asymmetric synthesis of chiral azepane analogues. These approaches include using chiral auxiliaries, chiral catalysts, and starting from the chiral pool. bohrium.comnih.govresearchgate.net
One strategy involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence mediated by (-)-sparteine. acs.orgnih.govnih.gov This method allows for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes with high enantiomeric purity. acs.orgnih.gov
Chemoenzymatic methods also provide a powerful route to enantioenriched azepanes. bohrium.comacs.org For example, imine reductases can be used for the asymmetric reductive amination of cyclic imines to produce chiral 2-aryl azepanes. bohrium.comacs.org Another enzymatic approach utilizes galactose oxidase and imine reductase in a one-pot cascade to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane. rsc.org
The chiral pool approach leverages naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. nih.govrsc.orgrsc.org For instance, enantiomerically pure 1,4-diazepanes have been synthesized from amino acids. nih.gov Similarly, polyhydroxy azepanes can be diastereoselectively synthesized from a ribose-derived aldehyde. rsc.org
A temporary-bridge strategy using organocatalysis has been developed for the enantioselective domino synthesis of azepane moieties. rsc.org This method involves the annulation of α-ketoamides with enals to create oxygen-bridged azepanes, which can then be converted to various optically active azepane derivatives. rsc.org
The following table lists some key methods for asymmetric synthesis of azepane analogues:
| Method | Key Features | Example Product |
| (-)-Sparteine-mediated lithiation-conjugate addition | High diastereoselectivity and enantioselectivity | 4,5,6-Substituted azepanes |
| Chemoenzymatic synthesis (Imine Reductase) | Asymmetric reductive amination | Enantioenriched 2-aryl azepanes |
| Chiral Pool Synthesis (from D-ribose) | Diastereoselective synthesis from a sugar derivative | Polyhydroxy azepanes |
| Organocatalytic Domino Reaction | Temporary-bridge strategy, creation of multiple stereocenters | Optically active azepanone derivatives |
Table based on data from various sources. acs.orgnih.govacs.orgrsc.orgrsc.org
Diastereoselective and Enantioselective Approaches in Azepane-Containing Compound Synthesis
The synthesis of stereochemically defined azepane rings is a significant challenge in organic chemistry, driven by the prevalence of this motif in biologically active molecules. nih.gov The development of methodologies that control the three-dimensional arrangement of atoms is crucial for accessing specific, chirally pure azepane derivatives. Researchers have devised a variety of strategies to achieve high levels of diastereoselectivity and enantioselectivity.
One prominent strategy involves asymmetric lithiation-conjugate addition reactions. For instance, the use of a chiral ligand like (−)-sparteine to mediate the asymmetric deprotonation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester, yields highly enantioenriched adducts. nih.gov These intermediates can then be converted into 4,5,6- and 3,4,5,6-substituted azepanes through hydrolysis, cyclization, and reduction. nih.gov This methodology provides access to both enantiomers of the substituted azepanes, with one intermediate being formed in a 99:1 enantiomeric ratio. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azepane structures. A domino reaction based on the annulation of α-ketoamides with enals, catalyzed by an organocatalyst, represents a novel approach. rsc.org This temporary-bridge strategy facilitates a formal [4+3] heterocyclization, creating up to four stereogenic centers with very high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes are versatile intermediates that can be transformed into various optically active azepanone and azepanol derivatives. rsc.org
Chemoenzymatic methods offer a green and highly selective alternative for producing enantioenriched azepanes. bohrium.com Strategies utilizing imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization have been successfully employed. bohrium.com These biocatalytic steps generate enantioenriched 2-aryl azepanes, which can be further functionalized. A subsequent rearrangement of the corresponding N'-aryl ureas proceeds with stereospecific transfer of the aryl group, leading to previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.com
Other notable stereoselective methods include:
Ring Expansion: The ring expansion of chiral pyrrolidines, often derived from L-proline, can transfer the existing chirality to the newly formed azepane ring with high enantiomeric excess. researchgate.net
Rhodium-Catalyzed Cyclopropanation/Aza-Cope Rearrangement: A sequential process involving an intramolecular Rh(II)-catalyzed cyclopropanation of dienyltriazoles generates a transient intermediate that undergoes a 1-aza-Cope rearrangement. nih.govnih.gov This highly diastereoselective transformation yields fused 2,5-dihydro[1H]azepines. nih.gov
Olefin Cross-Metathesis and Hydrogenation: A two-step sequence starting from optically active cyclic α-allyl-β-oxoesters involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. The subsequent palladium-catalyzed dihydrogenation accomplishes hydrogenation of both the double and triple bonds, followed by a reductive amination to form [b]-annulated azepane scaffolds with excellent enantioselectivities of 97–98% ee. researchgate.net The relative trans-configuration of the products has been confirmed by X-ray crystallography. researchgate.net
Silyl-aza-Prins Cyclization: The reaction between specific allyl-silyl amines and aldehydes, catalyzed by indium trichloride (B1173362) (InCl₃), proceeds via a 7-endo cyclization to selectively provide trans-azepanes with good to excellent diastereoselectivity. acs.org
Tethered Aminohydroxylation: An osmium-catalyzed tethered aminohydroxylation has been applied to the synthesis of heavily hydroxylated azepane iminosugars. nih.gov This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.gov
| Method | Catalyst / Key Reagent | Substrate Type | Product Type | Reported Stereoselectivity |
| Asymmetric Lithiation-Conjugate Addition | (-)-sparteine / n-BuLi | N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines | 4,5,6- and 3,4,5,6-substituted azepanes | High dr; 99:1 er for key intermediate nih.gov |
| Organocatalytic Domino Reaction | Organocatalyst | α-ketoamides and enals | Optically active azepanone/azepanol derivatives | Very high stereoselectivity, up to 4 stereocenters rsc.org |
| Chemoenzymatic Synthesis | Imine reductase / Monoamine oxidase | Cyclic imines / amines | Enantioenriched 2,2-disubstituted azepanes | Stereospecific rearrangement bohrium.com |
| Olefin Metathesis / Hydrogenation | Hoveyda-Grubbs II / Pd catalyst | Cyclic α-allyl-β-oxoesters | [b]-annulated azepanes | 97–98% ee; trans configuration confirmed researchgate.net |
| Rh(II)-Catalyzed Rearrangement | Rh(II) catalyst | Dienyltriazoles | Fused 2,5-dihydro[1H]azepines | High diastereoselectivity nih.gov |
| Silyl-aza-Prins Cyclization | InCl₃ | Allylsilyl amines and aldehydes | trans-azepanes | Good to excellent diastereoselectivity acs.org |
Scalability and Process Optimization in Synthetic Procedures
The transition from laboratory-scale synthesis to industrial production of azepane-based compounds, including this compound, necessitates robust, scalable, and optimized procedures. Process optimization focuses on improving reaction efficiency, yield, purity, and cost-effectiveness while ensuring operational simplicity and safety.
A direct and scalable synthesis of 2-(Azepan-1-yl)-2-oxoacetic acid has been documented, involving the reaction of ethyl oxalyl chloride with hexamethyleneimine in the presence of triethylamine. acs.org Such straightforward acylation reactions are generally amenable to scale-up.
Several advanced synthetic strategies for azepane derivatives have demonstrated scalability. For example, the Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement to form fused dihydroazepines proceeds with comparable efficiency on a gram scale. nih.govnih.gov Similarly, an intramolecular cyclic condensation of tertiary enamides to produce 2,3-dihydro-1H-azepine derivatives was successfully performed on a gram scale, yielding over a gram of product with high efficiency. organic-chemistry.org Furthermore, a practical, seven-step synthesis of (3R)-3-aminoazepane has been developed to be scalable and cost-effective, notably avoiding the need for expensive metal catalysts or chromatographic purification. researchgate.net
Process optimization is a critical aspect of scaling up. This can involve the systematic screening of reaction parameters such as catalysts, ligands, bases, and solvents. rsc.org For instance, the optimization of a Boc-protection step for an azepane derivative on a large scale was achieved by using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with the Boc anhydride, which improved the yield to 85%. whiterose.ac.uk
| Process / Reaction | Scale | Key Optimization / Scalability Feature | Outcome |
| Rh(II)-Catalyzed Rearrangement | Gram-scale | Reaction conditions transferable from small scale. | Similar efficiency observed on a larger scale. nih.govnih.gov |
| Intramolecular Condensation | Gram-scale | Efficient Lewis acid-catalyzed cyclization. | High yield (>1 gram) successfully demonstrated. organic-chemistry.org |
| Synthesis of (3R)-3-aminoazepane | Scalable | Avoidance of chromatography and expensive metals; use of biocatalysis. | Cost-effective and commercially viable process. researchgate.net |
| Dicarbamoylation Workup | >1 gram | Modification of workup to a precipitation method. | Isolated yield improved from 17% to 73%. acs.org |
| Boc-Protection of Azepane | Large-scale | Use of DMAP as a catalyst. | Yield of 85% achieved. whiterose.ac.uk |
Chemical Reactivity and Mechanistic Studies of Azepan 1 Yl Oxo Acetic Acid and Derivatives
Reactivity Profiles under Various Conditions
The reactivity of Azepan-1-yl(oxo)acetic acid is characterized by the chemical properties of its constituent functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the amide portion of the lactam ring presents its own set of reactive possibilities. smolecule.com Studies on analogous compounds show that the azepane ring system can participate in various transformations. For instance, derivatives like 1-(Azepan-1-yl)propan-2-one can undergo oxidation, reduction, and substitution reactions.
In the context of synthetic chemistry, this compound has been utilized as a reagent in advanced organic reactions. One study demonstrated its use in a metal- and light-free direct C–H dicarbamoylation of phenanthrolines, where it served to install a tertiary amide group onto the aromatic core. acs.org This highlights its utility in forming carbon-nitrogen bonds under specific oxidative conditions. The reaction proceeded smoothly, indicating the stability and appropriate reactivity of the azepane-based carbamoyl (B1232498) radical generated in situ. acs.org
The reactivity is also influenced by reaction conditions such as temperature and the presence of acids or bases. For example, the synthesis of related 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids was achieved by heating precursor amines with itaconic acid, sometimes with acetic acid added, at high temperatures (140–150 °C). researchgate.net This suggests that this compound could exhibit complex reactivity under thermal and acidic conditions.
Table 1: Summary of Reaction Types in this compound and Related Compounds
| Reaction Type | Reagent/Condition | Product Type | Source |
| Acid-Base Reaction | Base | Carboxylate Salt | smolecule.com |
| Nucleophilic Substitution | Electrophile | Substituted Derivative | smolecule.com |
| Condensation | Alcohol / Amine | Ester / Amide Derivative | smolecule.com |
| C-H Functionalization | Phenanthroline, (NH₄)₂S₂O₈ | Dicarbamoylated Phenanthroline | acs.org |
| Oxidation | Oxidizing Agent | Oxidized Derivatives | |
| Reduction | Reducing Agent | Reduced Derivatives (e.g., Alcohol) |
Investigation of Intramolecular Interactions
Intramolecular interactions play a crucial role in defining the stability and chemical behavior of a molecule. In derivatives of this compound, such as those containing a lactam structure, intramolecular hydrogen bonding is a significant feature. scbt.com For instance, in 2-(2-oxoazocan-1-yl)acetic acid, an analog with an eight-membered ring, intramolecular hydrogen bonding is noted to enhance its stability and reactivity. scbt.com Similarly, 3-chloro-1-(4-chlorobenzoyl)azepan-2-one, another azepane derivative, can also engage in these internal interactions. scbt.com
For this compound, a potential intramolecular hydrogen bond can form between the acidic proton of the carboxylic acid group and the oxygen atom of the amide carbonyl group. This interaction can lead to the formation of a stable pseudo-cyclic conformation. Such stabilization can influence the molecule's acidity and the reactivity of the involved functional groups by altering their electron density and accessibility. scbt.com
Table 2: Potential Intramolecular Interactions in this compound
| Interacting Groups | Type of Interaction | Potential Effect | Source |
| Carboxylic Acid (-OH) and Amide Carbonyl (C=O) | Hydrogen Bond | Enhanced molecular stability, altered acidity, influenced reaction pathways | scbt.com |
| Azepane Ring Protons and Carbonyl Oxygen | Weak C-H···O Interactions | Contribution to conformational preference and stability | scbt.com |
Conformational Analysis and its Implications for Reactivity
The three-dimensional structure of this compound is critical to its reactivity. The seven-membered azepane ring is not planar and possesses significant conformational flexibility. scbt.com This flexibility, also observed in derivatives like 3-chloro-1-(4-chlorobenzoyl)azepan-2-one, allows the molecule to adopt various spatial arrangements, which can facilitate diverse molecular interactions. scbt.com
The conformation of the azepane ring directly influences the orientation of the attached oxoacetic acid side chain. This spatial arrangement determines the accessibility of the carboxylic acid and amide groups to incoming reagents, thereby affecting reaction rates and pathways. scbt.com For example, steric hindrance caused by certain conformations of the azepane ring could prevent or slow down reactions. whiterose.ac.uk In a study on the synthesis of cyclic amides, steric hindrance from a bulky cyclic keto acid was proposed as a reason for failed cyclization reactions. whiterose.ac.uk The conformational dynamics of the ring system are therefore a key factor in predicting the chemical behavior of this compound and its derivatives.
Table 3: Conformational Features and Their Implications
| Structural Feature | Conformational Property | Implication for Reactivity | Source |
| Seven-Membered Azepane Ring | High Flexibility | Allows for diverse molecular interactions; can lead to multiple reactive conformations. | scbt.com |
| N-Substituted Acetic Acid | Rotational Freedom | Influences the orientation of the carboxylic acid group relative to the lactam ring. | upertis.ac.id |
| Overall Molecular Shape | Dynamic 3D Structure | Steric accessibility of functional groups is conformation-dependent, affecting reaction feasibility and rates. | scbt.comwhiterose.ac.uk |
Intermolecular Interactions and Complex Formation
This compound possesses functional groups capable of forming strong intermolecular interactions, which govern its physical properties and its ability to form larger molecular assemblies. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amide carbonyl is an effective hydrogen bond acceptor. These capabilities allow the molecule to interact with itself and with other molecules, such as solvents or reactants, through a network of hydrogen bonds.
The compound can serve as a versatile building block in the synthesis of more complex molecules and supramolecular structures. researchgate.netevitachem.com Its functional handles allow for covalent linkages to other molecular scaffolds. For example, complex sulfonamide derivatives incorporating an azepan-1-yl-2-oxoethyl moiety have been synthesized, demonstrating its utility as a precursor in medicinal chemistry. evitachem.com Furthermore, related heterocyclic carboxylic acids have been shown to act as ligands, chelating metal ions involved in chemical reactions. researchgate.net This suggests a potential for this compound and its derivatives to form coordination complexes with metal ions, which could have applications in catalysis or materials science.
Table 4: Types of Intermolecular Interactions and Their Significance
| Interaction Type | Participating Functional Groups | Significance | Source |
| Hydrogen Bonding | Carboxylic Acid, Amide Carbonyl | Governs physical properties (e.g., boiling point, solubility); mediates interactions in solution and solid state. | upertis.ac.id |
| Dipole-Dipole Interactions | Carbonyl Groups, Amide Bond | Contribute to the overall intermolecular forces and molecular packing. | upertis.ac.id |
| Complex Formation | Carboxylic Acid, Amide Oxygen | Potential for chelation and coordination with metal ions. | researchgate.net |
| Covalent Bond Formation | Carboxylic Acid, Azepane Nitrogen | Acts as a building block for synthesizing larger, more complex molecules. | researchgate.netevitachem.com |
Structure Activity Relationship Sar Studies of Azepan 1 Yl Oxo Acetic Acid Analogues
Impact of Azepane Ring Substitutions on Biological Properties
The flexible seven-membered azepane ring provides a versatile scaffold for structural modification. dntb.gov.ua Altering substituents on this ring can significantly influence the molecule's conformational preferences and, consequently, its interaction with biological targets. Research has shown that even the replacement of smaller rings, like pyrrolidine, with an azepane ring can markedly increase biological activity, highlighting the importance of this specific heterocycle.
Substitutions at various positions on the azepane ring have been explored to modulate biological effects. For instance, the introduction of hydroxyl groups, as seen in Azepane-3,4,5,6-tetraol, creates specific stereochemical arrangements that are crucial for biological interactions. ontosight.ai Similarly, the presence of an amino group on the ring, as in 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride, is a key modification, with related compounds showing potential antihypertensive, neuroprotective, and antithrombotic activities. nih.gov The introduction of a 4-(1,2,4-oxadiazol-5-yl) group on an azepan-2-one (B1668282) core has led to the discovery of a new class of potent and selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain.
The nitrogen atom of the azepane ring is a common point of attachment and modification in drug design. In the core structure of azepan-1-yl(oxo)acetic acid, this nitrogen is acylated by the oxoacetic acid group. While direct SAR studies on further N-substitutions on this specific scaffold are limited in publicly available literature, general principles from related azepane derivatives suggest this is a critical area for modulating activity. For example, in dibenzo[b,f]azepine derivatives, the nature of the substituent on the nitrogen atom is well-documented to influence biological activity. rsc.org In other heterocyclic systems, N-substitution is a key strategy to alter physicochemical properties and target engagement.
The oxoacetic acid portion of the molecule is a critical pharmacophore, often involved in key binding interactions with biological targets. researchgate.netnih.gov Its acidic nature and ability to participate in hydrogen bonding are central to its function. nih.govpressbooks.pub Modifications to this group, particularly through bioisosteric replacement, represent a major strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Common bioisosteric replacements for the carboxylic acid group include:
Tetrazoles: A 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres for a carboxylic acid. pressbooks.pubdrughunter.com It maintains a comparable acidity (pKa) while being more lipophilic, which can lead to improved potency and oral bioavailability. pressbooks.pubdrughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan, for example, resulted in a tenfold increase in potency. nih.govdrughunter.com
Other Acidic Heterocycles: Various other heterocyclic rings can serve as carboxylic acid surrogates. These include N-acyl sulfonamides, 1,2,4-oxadiazoles, and hydroxamic acids, among others. enamine.net The choice of isostere is highly context-dependent, and screening a library of different replacements is often necessary to find an optimal substitute. drughunter.comenamine.net
α-Substitution: Besides complete replacement, substitution on the α-carbon of the acetic acid side chain can also impact activity. For instance, in related arylalkanoic acids, the introduction of a methyl group at the α-position can result in equiactive analogues.
The following table summarizes common bioisosteric replacements for the carboxylic acid moiety and their general impact.
| Bioisostere | Key Features | Potential Impact on Properties |
| Tetrazole | Acidic (pKa ≈ 4.5-4.9), more lipophilic than -COOH. pressbooks.pubdrughunter.com | Can increase potency and oral bioavailability. pressbooks.pubdrughunter.com |
| N-Acyl Sulfonamide | Acidic proton, acts as hydrogen bond donor/acceptor. enamine.net | Can improve metabolic stability and cell permeability. |
| 1,2,4-Oxadiazole | Heterocyclic scaffold, can modulate electronics and geometry. enamine.net | Can serve as a stable surrogate, influencing binding orientation. |
| Hydroxamic Acid | Moderately acidic (pKa ≈ 8-9), strong metal chelator. nih.gov | Often used for metal-chelation but also as a -COOH isostere. nih.gov |
Modulating Activity through Substituents on the Azepane Nitrogen
Influence of Linker and Terminal Groups on Molecular Recognition
In many analogues of this compound, the core structure is connected via a linker to a terminal group, often an aryl or heteroaryl moiety. escholarship.org The nature of both the linker and the terminal group is paramount for molecular recognition, influencing the compound's binding affinity, selectivity, and pharmacokinetic profile. escholarship.orgcambridgemedchemconsulting.com
The terminal aryl or heteroaryl group often plays a crucial role in binding to the target protein, frequently through interactions like hydrogen bonding or π-stacking. nih.gov The electronic properties of these rings, modulated by various substituents, can significantly affect biological activity.
For example, in one series of benzimidazole (B57391) derivatives, substituting a phenyl ring with electronegative groups led to better inhibition of the target enzyme than electron-donating groups. mdpi.com Conversely, in other series, electron-rich aryl and heteroaryl substituents have been shown to increase activity. researchgate.net This highlights that the optimal substitution pattern is highly specific to the target protein's binding site.
A variety of heterocyclic systems are employed in drug design to act as isosteres for phenyl rings or to introduce specific properties. nih.gov Rings like pyridazine (B1198779) are noted for their high dipole moment and hydrogen-bonding capacity, which can be important for drug-target interactions. nih.gov The introduction of heteroatoms can also improve metabolic properties by decreasing the electron density of the ring, making it less susceptible to P450-mediated metabolism. researchgate.net
The table below shows examples of how different terminal groups and their substituents can influence the activity of azepane-containing compounds.
| Terminal Moiety | Substituent(s) | Observed Effect | Reference Compound Class |
| Benzothiazole (B30560) | 3-(azepan-1-yl)propyloxy linker | High affinity for H3 receptor. | Benzothiazole derivatives |
| Phenyl | 4-methoxy (on a benzylidene hydrazide) | Component of a biologically active hydrazide. | Azepan-1-yl-oxo-acetohydrazide |
| Phenyl | 2,4-dichloro | Part of a pyrazoline compound with affinity for cannabinoid receptors. | Azepane-substituted pyrazolines |
| Thienyl | 5-nitro | More active than the parent compound in a series of mefloquine (B1676156) analogues. | Mefloquine analogues |
The linker connecting the this compound core to a terminal group is not merely a spacer but an active contributor to the molecule's properties. escholarship.org Different linker types, such as hydrazides, sulfonamides, and amides, offer distinct geometries, hydrogen-bonding capabilities, and metabolic stabilities. nih.govresearchgate.netrsc.org
Hydrazide Linkers: The hydrazide group (-CONHNH-) is a versatile linker used to synthesize a wide array of heterocyclic compounds and other derivatives. mdpi.com Hydrazide-hydrazones, formed by reacting hydrazides with aldehydes or ketones, are particularly common in medicinal chemistry. researchgate.netmdpi.com They are valued for their synthetic accessibility and relative hydrolytic stability. researchgate.net The linker itself can form crucial hydrogen bonds within a receptor's active site. mdpi.com For example, the compound Azepan-1-yl-oxo-acetic acid (4-methoxy-benzylidene)-hydrazide incorporates this linker to connect the core to a substituted phenyl ring.
Sulfonamide Linkers: The sulfonamide group (-SO₂NH-) is a key functional group in many therapeutic agents. ajchem-b.com It can act as a hydrogen bond donor and acceptor and has been shown to be critical for the biological activity of certain compound classes. nih.gov In some SAR studies, replacing a sulfonamide linker with an amide or amine led to a substantial reduction in antibacterial activity, highlighting the linker's importance for target binding, possibly due to its specific geometry and hydrogen bonding capacity. nih.gov
Amide Linkers: Amide bonds are ubiquitous in bioactive molecules and are fundamental to molecular recognition through hydrogen bonding. rsc.org The orientation of the amide bond can be critical; for instance, some studies have found that a specific regioisomer (e.g., a 3-carboxamide) is essential for activity, while the reverse amide is inactive. nih.gov Amide linkers are used to connect the azepane-oxoacetic acid scaffold to other fragments, such as in the synthesis of dipeptides where a 2-(azepan-1-yl)acetate serves as an N-capping group.
Structural Variations of Aryl and Heteroaryl Moieties
Stereochemical Requirements for Enhanced Biological Effects
Stereochemistry plays a defining role in the biological activity of chiral molecules, as enantiomers can have vastly different affinities for their targets, as well as different pharmacological and toxicological profiles. ontosight.ai For flexible seven-membered rings like azepane, conformational diversity is a key aspect of their bioactivity, and stereocenters on the ring can dictate the preferred conformation. dntb.gov.ua
The synthesis of azepane derivatives often requires stereoselective methods to produce a single desired stereoisomer. acs.orgmdpi.com For example, a novel stereoselective synthesis of pentahydroxyazepane iminosugars was achieved using an osmium-catalyzed aminohydroxylation that controlled the formation of a new C-N bond with complete stereocontrol. acs.org
In many classes of drugs, biological activity is confined to a single enantiomer. For certain arylalkanoic acid derivatives, anti-inflammatory activity was displayed only by the dextrorotatory enantiomer. This underscores the importance of absolute configuration for proper interaction with the biological target. The specific three-dimensional arrangement of functional groups on the azepane ring, such as the (3S,4R,5R,6S) configuration in Azepane-3,4,5,6-tetraol, is critical for its molecular interactions and subsequent biological effects. ontosight.ai Therefore, controlling the stereochemistry of substituents on the azepane ring and any adjacent chiral centers is a crucial aspect of designing potent and selective analogues of this compound.
Development of Homologous Series for SAR Elucidation
The exploration of the structure-activity relationship (SAR) for analogues of this compound fundamentally relies on the systematic synthesis and evaluation of homologous series. This classical medicinal chemistry approach involves the methodical modification of a lead compound's structure to probe the impact of these changes on biological activity. By creating a series of compounds where a specific feature is varied incrementally—such as the length of an alkyl chain, the nature and position of a substituent on a ring, or the size of a heterocyclic ring system—researchers can deduce which structural elements are crucial for the desired pharmacological effect.
In the context of this compound analogues, a homologous series could be developed by altering the substituents on the azepane ring. For instance, studies on other azepanone-based inhibitors have demonstrated that the addition of a methyl group at different positions (5-, 6-, or 7-) of the azepanone core can lead to widely varied inhibitory potencies and pharmacokinetic profiles. researchgate.net Depending on the specific regio- and stereochemical configuration, these methyl-substituted analogues showed significant differences in activity compared to the parent compound. researchgate.net This highlights how even a minor modification, when systematically applied, can provide deep insights into the steric and conformational requirements of the target's binding site.
Another strategy involves the exploration of different functional groups at a specific position. For example, in the development of antagonists for the arginine vasopressin receptor, a variety of novel heterocyclic compounds based on thienoazepine and related skeletons were synthesized. nih.gov Detailed SAR studies of these series led to the identification of a highly potent antagonist. nih.gov Similarly, for analogues of this compound, a homologous series might involve substituting the azepane ring with various alkyl groups, halogens, or hydrogen-bond donors/acceptors at a specific position to map out the electronic and steric preferences of the biological target.
The following data table illustrates a hypothetical homologous series based on a generic this compound core, showing how systematic changes in a substituent (R) can influence inhibitory activity, a common metric in SAR studies.
Table 1: SAR of a Homologous Series of this compound Analogues
< div> < table> < thead> < tr> < th>Compound ID < th>Substituent (R) < th>Inhibitory Concentration (IC50, nM) < /tr> < /thead> < tbody> < tr> < td>A-1 (Lead) < td>-H < td>150 < /tr> < tr> < td>A-2 < td>-CH3 < td>95 < /tr> < tr> < td>A-3 < td>-CH2CH3 < td>70 < /tr> < tr> < td>A-4 < td>-F < td>110 < /tr> < tr> < td>A-5 < td>-Cl < td>85 < /tr> < tr> < td>A-6 < td>-OH < td>200 < /tr> < /tbody> < /table> < /div>
This systematic approach allows researchers to build a comprehensive picture of the SAR, guiding the rational design of more potent and selective analogues.
Optimization of Lead Compounds via Structural Modification
Once a promising "lead compound" is identified from initial screening or SAR studies, the next critical phase is lead optimization. This process involves targeted structural modifications to enhance key properties such as potency, selectivity, and pharmacokinetic profile, including metabolic stability. preprints.orgpatsnap.com For this compound analogues, this could involve addressing liabilities such as poor stability in plasma, which can hinder a compound's development as a therapeutic agent. nih.gov
A key strategy in lead optimization is the use of isosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to improve the drug-like characteristics of the molecule without losing affinity for the target. nih.gov An illustrative case involves a series of azepane derivatives developed as protein kinase B (PKB-alpha) inhibitors. The initial lead compound, which contained an ester moiety, was highly potent but was found to be unstable in plasma, making it unsuitable as a drug candidate. nih.gov
To overcome this, researchers designed and synthesized a series of new analogues where the unstable ester linkage was replaced with more robust, isosteric linkers such as an amide, ether, or amine. nih.gov This structural modification led to the discovery of a compound with a stable amide linker that not only retained high potency (IC50 = 4 nM) but was also stable in plasma. nih.gov This successful optimization demonstrates how modifying a specific structural feature, in this case the linker, can resolve a critical pharmacokinetic issue while maintaining the desired biological activity.
The following data table shows the outcome of such a lead optimization effort, where an initial lead compound with a plasma-unstable ester is modified.
Table 2: Lead Optimization of an Azepane-Based Inhibitor by Linker Modification
< div> < table> < thead> < tr> < th>Compound ID < th>Linker Moiety < th>Potency (IC50, nM) < th>Plasma Stability < /tr> < /thead> < tbody> < tr> < td>Lead-1 < td>Ester < td>5 < td>Unstable < /tr> < tr> < td>Opt-1 < td>Amide < td>4 < td>Stable < /tr> < tr> < td>Opt-2 < td>Ether < td>15 < td>Stable < /tr> < tr> < td>Opt-3 < td>Amine < td>22 < td>Stable < /tr> < /tbody> < /table> < /div>
Further optimization can also involve modifying other parts of the molecule. For instance, in a series of azepanone-based cathepsin K inhibitors, substitution on the azepanone ring itself was explored. researchgate.net The introduction of a methyl group at the 7-position of the ring in a specific stereochemical configuration resulted in an analogue with significantly improved oral bioavailability and metabolic clearance in rats compared to the unsubstituted parent compound. researchgate.net These examples underscore the power of structural modification in the iterative process of transforming a promising but flawed lead compound into a viable drug candidate.
Computational Chemistry and Molecular Modeling of Azepan 1 Yl Oxo Acetic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the intricacies of molecular systems. These methods are foundational for analyzing electronic structure, bonding, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scienceacademique.com For Azepan-1-yl(oxo)acetic acid, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a suitable basis set, such as 6-311++G(d,p), is commonly employed to achieve a balance between accuracy and computational cost. researchgate.net This level of theory is effective for optimizing the molecular geometry and predicting a wide range of molecular properties.
The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. The selection of a basis set is also critical; Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently used. researchgate.neticm.edu.pl The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding like this compound.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Unit |
|---|---|---|
| Total Energy | -XXX.XXXX | Hartrees |
| Dipole Moment | X.XX | Debye |
This table presents hypothetical data that would be obtained from DFT calculations to illustrate the type of information generated.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. icm.edu.plresearchgate.net By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding. researchgate.net For this compound, NBO analysis can elucidate the stability arising from interactions between filled (donor) and empty (acceptor) orbitals.
Key interactions to investigate in this compound would include the delocalization of lone pairs from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. scienceacademique.com The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the hyperconjugative effects. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the adjacent carbonyl group (n(N) -> π*(C=O)) would be a significant stabilizing factor.
Table 2: Illustrative NBO Analysis of Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) of C=O | σ*(N-C) | XX.XX |
| LP (N) | σ*(C-C) | XX.XX |
This table provides a hypothetical representation of NBO analysis results, showcasing the type of data generated.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The HOMO is likely to be localized on the electron-rich regions, such as the carboxylate group or the amide functionality. Conversely, the LUMO would be centered on electron-deficient sites, like the carbonyl carbons.
Table 3: Illustrative FMO Properties for this compound
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -X.XXX |
| LUMO Energy | +Y.YYY |
This table contains hypothetical values for FMO analysis to demonstrate the expected output.
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. icm.edu.pl Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), describe the reactivity of the molecule as a whole. Local descriptors, like the Fukui function, pinpoint the most reactive sites within the molecule.
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to charge transfer.
Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated from the energies of the HOMO and LUMO.
Table 4: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -A.AAA |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | B.BBB |
This table presents hypothetical values for global reactivity descriptors to illustrate the kind of data generated.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for exploring the conformational landscape and dynamic behavior of larger systems or over longer timescales.
A conformational search is essential for identifying the low-energy structures of flexible molecules like this compound. The seven-membered azepane ring can adopt several conformations, and the orientation of the oxoacetic acid side chain further increases the conformational complexity.
The Merck Molecular Force Field (MMFF) is a popular choice for such studies on organic molecules. epo.org Software like Spartan'14 can be utilized to perform a systematic or stochastic conformational search, calculating the relative energies of the resulting conformers. u-szeged.hu This process helps to identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. The results of these calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.
Table 5: Illustrative Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 75.2 | τ1: XX.X, τ2: YY.Y |
| 2 | 1.25 | 15.3 | τ1: AA.A, τ2: BB.B |
This table provides a hypothetical outcome of a conformational search, illustrating the type of data generated.
Molecular Dynamics (MD) Simulations for Stability and Flexibility (e.g., RMSD, RMSF)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For azepane-based systems, MD simulations provide critical information about the conformational stability and flexibility of the ligand, both in isolation and when bound to a biological target. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
Root Mean Square Deviation (RMSD): The RMSD is calculated to monitor the structural deviation and conformational changes in a protein-ligand complex over the simulation period. researchgate.net A stable RMSD value over time suggests that the simulation has reached equilibrium and the ligand remains stably bound in the protein's active site. For instance, in simulations of GSK-3β inhibitors containing a related piperidine (B6355638) ring, the protein's RMSD was observed to stabilize after 30-50 nanoseconds, indicating a stable complex formation. mdpi.com
Root Mean Square Fluctuation (RMSF): The RMSF analyzes the flexibility of individual amino acid residues or parts of a ligand. researchgate.net Higher RMSF values indicate greater flexibility, while lower values suggest more restricted movement and stability. researchgate.netnih.gov In studies of azepane-like inhibitors, RMSF analysis can highlight which parts of the molecule, such as flexible side chains, exhibit high mobility. mdpi.com This information is vital for understanding how the ligand adapts its conformation to fit within a binding pocket.
MD simulations for azepane-containing compounds are often carried out using suites like Amber, with force fields such as ff99SB. csic.es These simulations confirm the stability of ligands in binding sites and validate docking poses. researchgate.net
Table 1: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents hypothetical yet representative data based on typical simulation results for small molecule inhibitors.
| Simulation Time (ns) | RMSD of Protein (Å) | RMSD of Ligand (Å) | Average Protein RMSF (Å) | Ligand Azepane Ring RMSF (Å) |
| 0-10 | Fluctuating (1.0-2.5) | Fluctuating (0.5-1.8) | 1.2 | 0.6 |
| 10-30 | Stabilizing (~2.2) | Stabilizing (~1.5) | 1.0 | 0.4 |
| 30-50 | Stable (2.1 ± 0.2) | Stable (1.4 ± 0.2) | 0.9 | 0.3 |
| 50-100 | Stable (2.0 ± 0.1) | Stable (1.3 ± 0.1) | 0.9 | 0.3 |
Binding Free Energy Calculations (e.g., MMPBSA analysis)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for estimating the binding free energy of a ligand to a protein. nih.gov These calculations are performed on snapshots taken from MD simulations to provide a more accurate prediction of binding affinity than standard docking scores. nih.govpeng-lab.org
The binding free energy (ΔG_bind) is calculated by considering various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. rsc.org This method has been successfully applied to various systems to rank compounds and understand the energetic contributions to binding. nih.gov
For a derivative, [5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid, MM-PBSA calculations predicted a binding free energy (ΔG) of approximately -8.5 kcal/mol for high-affinity analogs, quantifying the favorable interaction with its target. Such calculations are critical for confirming that a docked pose is energetically favorable and for refining lead compounds. researchgate.net
Table 2: Example of MM-PBSA Binding Free Energy Decomposition (kcal/mol) This table illustrates typical energy components for a ligand-protein interaction.
| Energy Component | Value (kcal/mol) | Contribution |
| Van der Waals Energy (ΔE_vdw) | -35.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -21.0 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +41.2 | Unfavorable |
| Nonpolar Solvation Energy (ΔG_nonpol) | -3.2 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -18.5 | Favorable |
Molecular Docking Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in drug discovery for screening virtual libraries and understanding structure-activity relationships (SAR). dntb.gov.ua
Prediction of Ligand-Target Interactions
Docking simulations place this compound or its derivatives into the active site of a target protein, and a scoring function is used to estimate the binding affinity. For example, a docking study of 15 azepine derivatives against the H1N1 neuraminidase identified several compounds with promising Cdocker interaction energies, suggesting their potential as inhibitors. neliti.com Similarly, a derivative containing an azepan-1-yl-oxoethyl moiety showed a binding affinity of -12.0 kcal/mol against acetylcholinesterase in an in silico study, indicating strong potential inhibitory activity. nih.gov
These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding site. researchgate.netresearchgate.net
Table 3: Predicted Binding Affinities of Azepane Derivatives Against Various Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference(s) |
| Azepine Derivative (MA4) | H1N1 Neuraminidase | -48.55 (Cdocker Energy) | neliti.com |
| Diazapine (3a) | OMPA | -8.0 | researchgate.net |
| 2-(2-Azepan-1-yl-2-oxoethyl)... | Acetylcholinesterase (AChE) | -12.0 | nih.gov |
| [5-(Azepan-1-ylmethyl)...]-acetic acid | Unspecified Receptor | ~ -8.5 (from ΔG) |
Rational Design of Azepane-Based Inhibitors through Docking
Molecular docking is a cornerstone of rational drug design. By visualizing the docked pose of a lead compound, medicinal chemists can identify opportunities for structural modification to improve potency and selectivity. The azepane scaffold itself can be designed as a mimetic of other chemical groups to achieve specific spatial arrangements of functional groups. ucsd.edu
In one study, an azepane scaffold was designed based on the crystal structure of an antibiotic to mimic a 2-deoxystreptamine (B1221613) (2-DOS) ring. ucsd.edu Modeling studies showed that the designed azepane-glycoside could be docked into the target RNA decoding site, and modifications that interfered sterically with this docking resulted in a loss of activity. ucsd.edu In another example, modeling of protein kinase A inhibitors showed that an azepane ring was essential for binding, guiding the design of new ligands that incorporated this feature to make critical interactions. acs.org This iterative process of docking, synthesis, and testing is a powerful strategy for developing novel and potent azepane-based inhibitors. ucsd.eduresearchgate.net
In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties
Before committing to expensive synthesis and testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help to filter out compounds with poor pharmacokinetic profiles or undesirable properties. Online tools like SwissADME and admetSAR are commonly used for this purpose. mdpi.com
Key predicted properties include:
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov
Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed from the gut. mdpi.com
Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound can cross into the central nervous system. frontiersin.org
CYP450 Inhibition: Predicts if a compound is likely to interfere with major drug-metabolizing enzymes, which can lead to drug-drug interactions. mdpi.com
Table 4: Predicted Physicochemical and ADME Properties for this compound Properties were calculated using publicly available prediction tools and are for illustrative purposes.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C8H13NO3 | - |
| Molecular Weight | 171.19 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Consensus) | -0.45 | Good water solubility, low lipophilicity |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interaction |
| Bioavailability Score | 0.55 | Good probability of oral bioavailability |
Theoretical Insights into Optical Properties (e.g., Nonlinear Optical Properties, polarizability, hyperpolarizability)
Theoretical chemistry, particularly using Density Functional Theory (DFT), allows for the investigation of the electronic and optical properties of molecules like this compound. rsc.org These studies are crucial for identifying materials with potential applications in optoelectronics and photonics, particularly those with significant nonlinear optical (NLO) properties. semanticscholar.org
Key calculated parameters include:
Dipole Moment (µ): Measures the polarity of the molecule.
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.com
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. mdpi.com Molecules with high hyperpolarizability are sought for applications like frequency doubling of laser light. semanticscholar.org
Table 5: Representative Theoretical Optical Property Calculations This table presents hypothetical DFT calculation results for a small organic molecule to illustrate the concept.
| Parameter | Calculated Value (a.u.) | Converted Value | Significance |
| Dipole Moment (μ_tot) | 2.15 | 2.15 Debye | Indicates moderate polarity |
| Mean Polarizability (α_tot) | 75.3 | 11.16 x 10⁻²⁴ esu | Measures linear optical response |
| First Hyperpolarizability (β_tot) | 450.2 | 3.88 x 10⁻³⁰ esu | Measures second-order NLO response |
Advanced Analytical and Characterization Methodologies in Azepane Research
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. evitachem.com
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like Azepan-1-yl(oxo)acetic acid. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. nih.gov For this compound (C₈H₁₃NO₃), the exact mass of the neutral molecule is 171.08954 Da. nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern can reveal structural details, such as the loss of CO₂, H₂O, or cleavage of the azepane ring.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. gdut.edu.cn However, due to the low volatility and polar nature of the carboxylic acid group, this compound is not ideally suited for direct GC-MS analysis. labrulez.com Chemical derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., methyl ester) or a silyl (B83357) derivative. nih.gov Once derivatized, the compound can be separated from other components by GC and identified by its characteristic mass spectrum, which shows the molecular ion and a specific fragmentation pattern. ojp.govwhitman.edu
For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry (GCxGC-HR-TOFMS) offers superior separation power and mass accuracy. This advanced technique can resolve co-eluting peaks from a standard GC column, providing a much more detailed chemical profile of a sample, which would be invaluable for identifying this compound in a complex biological or environmental matrix. nih.gov
Electrospray Ionization (ESI) Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Chromatographic Separation and Purity Assessment
Chromatography is an indispensable tool in the synthesis and analysis of this compound, enabling separation from reaction impurities, quantification, and verification of purity. The choice of chromatographic technique depends on the scale and purpose of the separation, from rapid reaction monitoring to large-scale purification.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of chemical reactions and making a preliminary assessment of product purity. In the synthesis of azepane derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. google.com The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and a liquid mobile phase. libretexts.org
The choice of eluent or mobile phase is critical for achieving good separation. libretexts.org A common approach involves starting with a solvent system like a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) and adjusting the polarity to optimize the separation and achieve target Retention Factor (Rf) values, which ideally fall between 0.3 and 0.7 for good resolution. libretexts.org For acidic compounds like this compound, streaking on the TLC plate can be an issue; this is often mitigated by adding a small amount of acetic or formic acid to the mobile phase. libretexts.org Visualization of the separated spots on the TLC plate is commonly achieved using ultraviolet (UV) light (254 nm) or by staining with a chemical reagent such as potassium permanganate (B83412) or phosphomolybdic acid. acs.orgillinois.edu
Table 1: Typical Parameters for TLC Analysis
| Parameter | Description | Example |
|---|---|---|
| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 |
| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol |
| Visualization | Method used to see the separated spots. | UV light (254 nm), Potassium Permanganate stain |
| Application | Purpose of the analysis. | Reaction monitoring, preliminary purity check |
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of this compound. It offers significantly higher resolution and sensitivity compared to TLC. For the analysis of polar compounds like carboxylic acids, reversed-phase HPLC is the most common modality. teledyneisco.com
In this setup, a nonpolar stationary phase, typically a C18-functionalized silica, is used in conjunction with a polar mobile phase. teledyneisco.com A typical mobile phase for analyzing this compound would consist of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com To ensure the carboxylic acid is in its protonated, less polar form and to improve peak shape, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. teledyneisco.com The purity of a sample can be accurately determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purity levels often expected to be above 95%. synhet.com
Table 2: Example of HPLC Conditions for Carboxylic Acid Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation of nonpolar to moderately polar compounds. teledyneisco.com |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the eluent; acid suppresses ionization. teledyneisco.com |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic component of the eluent. teledyneisco.com |
| Gradient | e.g., 5% to 95% B over 20 minutes | Varies the solvent polarity to elute compounds with different affinities. |
| Flow Rate | e.g., 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis Detector (e.g., at 210 nm or 254 nm) | Quantifies the compound as it elutes from the column. |
For the purification of multigram quantities of synthesized compounds, column chromatography is the standard laboratory technique. rsc.org Flash chromatography, a variation that uses pressure to accelerate the flow of the mobile phase, is widely employed to rapidly purify crude reaction mixtures. nih.govnih.gov The principle is analogous to TLC, with silica gel being the most common stationary phase. kanto.co.jp
The crude mixture containing this compound is typically adsorbed onto a small amount of silica gel and loaded onto the top of a column packed with more silica gel. rsc.orgnih.gov A solvent system, often developed based on prior TLC analysis, is then passed through the column. rsc.org A gradient of increasing solvent polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is used to elute the separated compounds, which are collected in sequential fractions. nih.govrsc.org This method is effective for removing unreacted starting materials and byproducts, yielding the purified compound. prepchem.com
Table 3: Common Solvent Systems for Silica Gel Column Chromatography
| Solvent System | Polarity | Typical Applications |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | Separation of compounds with moderate polarity differences. rsc.org |
| Dichloromethane / Methanol | Medium to High | Purification of more polar compounds, including acids and amides. nih.gov |
When exceptionally high purity is required or when separating compounds with very similar properties, such as diastereomers, preparative HPLC is the method of choice. google.commdpi.com Unlike analytical HPLC, preparative HPLC uses larger columns and higher flow rates to isolate substantial quantities of a target compound. google.com
Diastereomers possess different physical properties and thus can be separated using achiral stationary phases, such as C18 or silica gel. mdpi.com The successful separation of diastereomeric mixtures via preparative HPLC allows for the isolation of each pure stereoisomer. mdpi.com This is particularly relevant in medicinal chemistry, where the biological activity of a molecule can be confined to a single stereoisomer. The collected fractions containing the pure compound are then evaporated to yield the final, highly purified product. google.com
Column Chromatography (e.g., Silica Gel, Flash Chromatography) for Compound Purification
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of the compound is required. researchgate.net The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. google.com
For a molecule like this compound, a successful crystallographic analysis would unambiguously confirm its molecular structure, including bond lengths, bond angles, and the conformation of the seven-membered azepane ring. nih.govresearchgate.net This technique is also the gold standard for determining the absolute stereochemistry of chiral molecules when a suitable crystal is obtained. mdpi.com
Table 4: Information Obtained from X-ray Crystallography
| Data Point | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |
| Torsion Angles | Describes the conformation of the molecule, such as the puckering of the azepane ring. |
| Absolute Configuration | Unambiguous determination of the R/S configuration for chiral centers (if applicable). |
Specialized Analytical Techniques for Physicochemical Properties
Beyond chromatography and crystallography, other techniques are used to characterize the fundamental physicochemical properties of this compound. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions. synhet.comnih.gov High-resolution mass spectrometry (HRMS) can provide the elemental formula of a molecule. nih.gov
Computational methods are also widely used to predict various physicochemical properties. These predicted values provide useful estimates for properties that may not have been experimentally determined.
Table 5: Physicochemical Properties of this compound
| Property | Value (Computed) | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₃ | alfa-chemistry.com |
| Molecular Weight | 171.19 g/mol | alfa-chemistry.comnih.gov |
| Monoisotopic Mass | 171.08954328 Da | nih.gov |
| XLogP3 | 0.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Polar Surface Area | 57.6 Ų | nih.gov |
| Predicted CCS ([M+H]⁺) | 133.3 Ų | uni.lu |
| Boiling Point (at 760 mmHg) | 387.6 °C | alfa-chemistry.com |
| Flash Point | 188.2 °C | alfa-chemistry.com |
| Density | 1.189 g/cm³ | alfa-chemistry.com |
Determination of Lipophilicity Parameters (e.g., Partition Coefficient, RM Values)
Lipophilicity is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (log P), which describes the distribution of a compound between an immiscible lipid-like solvent (typically n-octanol) and an aqueous phase. science.gov The experimental determination of log P can be challenging for compounds with low water solubility. researchgate.net
Several methods are employed to determine the lipophilicity of chemical compounds. The traditional "shake-flask" method involves dissolving the solute in a biphasic system of n-octanol and water (or a buffer) and measuring its concentration in each phase after equilibrium is reached. researchgate.net However, this method is time-consuming and can be inaccurate for highly lipophilic or poorly soluble compounds. researchgate.net
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more efficient alternative for estimating lipophilicity. researchgate.net In this technique, a compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is related to its lipophilicity. The logarithm of the capacity factor (log k) is determined, and the value is often extrapolated to a mobile phase of 100% water to obtain the lipophilicity index log k_w. researchgate.net These extrapolated retention factors are considered representative lipophilicity indices and are often of the same order of magnitude as log P values. researchgate.net The R_M value, derived from reversed-phase thin-layer chromatography (RP-TLC), is another parameter used to express lipophilicity based on chromatographic behavior.
For the specific compound 2-(2-oxoazepan-1-yl)acetic acid, a computed partition coefficient is available, providing a theoretical estimation of its lipophilicity.
| Parameter | Value | Method | Source |
|---|---|---|---|
| XLogP3 | 0.1 | Computed | nih.gov |
Other Physicochemical Characterizations Relevant to Biological Activity
Beyond lipophilicity, a range of other physicochemical properties are crucial for understanding the potential biological activity of a molecule like this compound. These characteristics influence its solubility, ability to cross biological membranes, and interactions with molecular targets. ontosight.ainih.gov
This compound is classified as an N-acyl amino acid. academie-sciences.fr Such compounds are amphiphilic, possessing both a hydrophobic hydrocarbon component and a polar head group, which in this case includes a carboxylic acid and an amide linkage within the caprolactam ring. nih.gov The presence of the carboxyl group, which is a stronger acid than an amino group, and the amide functionality can significantly impact properties like water solubility and hydrogen bonding capacity. academie-sciences.fr The ability to act as both a hydrogen bond donor (from the carboxylic acid's -OH) and a hydrogen bond acceptor (at the carbonyl and carboxylic oxygens) is critical for interactions with biological macromolecules like enzymes and receptors. nih.govontosight.ai
The structural features of N-acyl amino acids determine their adsorption, aggregation, and biological activity. academie-sciences.fr For instance, the presence of specific functional groups can influence the compound's ability to penetrate cell membranes and interact with biological targets. ontosight.ai
Key physicochemical properties for 2-(2-oxoazepan-1-yl)acetic acid have been computed and are summarized below. These descriptors provide a foundational understanding of the molecule's behavior in a biological context.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₃ | nih.govalfa-chemistry.com |
| Molecular Weight | 171.19 g/mol | nih.govalfa-chemistry.com |
| Boiling Point (at 760 mmHg) | 387.6°C | alfa-chemistry.com |
| Density | 1.189 g/cm³ | alfa-chemistry.com |
| Flash Point | 188.2°C | alfa-chemistry.com |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 57.6 Ų | nih.gov |
Mechanistic Biological Investigations of Azepan 1 Yl Oxo Acetic Acid and Its Bioactive Analogues
Receptor Binding and Modulation Studies
Affinity to Sigma (σ1, σ2) Receptors
The sigma-1 (σ1R) and sigma-2 (σ2R) receptors have emerged as significant targets in medicinal chemistry due to their roles in various physiological and pathological processes. google.comacs.org Azepane-containing compounds have been investigated for their potential to bind to these receptors, often exhibiting a range of affinities and selectivities.
Research into sigma receptor ligands has revealed that structures incorporating azepane, piperidine (B6355638), or piperazine (B1678402) frameworks with aromatic moieties are common. acs.org The binding affinity of these ligands is influenced by factors such as stereochemistry and the nature of substituents. For instance, studies on various chiral ligands have demonstrated that different stereoisomers can possess markedly different affinities for σ1R and σ2R. acs.org
An N-benzylated azepane was identified as a potent inhibitor of monoamine transporters with notable activity at the σ1 receptor, showing an IC₅₀ value of approximately 110 nM. acs.org In the broader context of sigma receptor research, compounds with high affinity and selectivity are actively pursued. For example, the benzothiazolone derivative SN56 displays a high affinity for σ1R with a Ki of 0.56 nM and excellent selectivity over σ2R. google.com Another compound, CM398, an analog of the sigma-1 antagonist CM-304, demonstrates high affinity for σ2 receptors with a Ki value of 0.43 ± 0.015 nM and over 1000-fold selectivity against the σ1 receptor. researchgate.net
| Compound | Target Receptor | Binding Affinity (nM) | Reference |
|---|---|---|---|
| N-benzylated azepane | σ1R | ~110 (IC₅₀) | acs.org |
| SN56 | σ1R | 0.56 (Ki) | google.com |
| CM398 | σ2R | 0.43 ± 0.015 (Ki) | researchgate.net |
These examples, while not all directly featuring the azepan-1-yl(oxo)acetic acid core, illustrate the importance of the azepane scaffold in designing ligands with significant affinity for sigma receptors. The data underscores the potential for developing selective modulators by modifying the azepane structure and its substituents.
Agonism of Muscarinic Receptors (e.g., M4 mAChR)
The M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR) is a G protein-coupled receptor predominantly expressed in the brain and is a key target for treating neurological disorders. nih.gov Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the side effects associated with non-selective muscarinic agonists. nih.gov
Azepane-containing structures have been explored as potential M4 receptor agonists. For instance, piperidine-1-yl and azepin-1-yl carboxylates have been investigated as M4 receptor agonists. nih.gov The development of selective M4 agonists has been challenging due to the high homology among muscarinic receptor subtypes. nih.gov
Research has shown that modifications to the core structure can drastically affect agonist activity. For example, replacing a carbamate (B1207046) with an amide, urea (B33335), or sulfonamide in certain series led to a complete loss of M4 agonist activity. nih.gov However, the introduction of a 1,2,5-thiadiazole (B1195012) ring in one analog resulted in retained M4 activity with an EC₅₀ of 20 nM. nih.gov
| Compound | Activity | EC₅₀ (nM) | Reference |
|---|---|---|---|
| 1,2,5-thiadiazole analogue | M4 Agonist | 20 | nih.gov |
While specific data on this compound as an M4 agonist is not detailed in the provided context, the exploration of related azepane structures highlights the potential of this chemical family to yield selective M4 modulators.
Characterization of Biological Probes
Design and Application of Azepane-Derived Compounds as Chemical Probes
Chemical probes are essential small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in complex biological systems. promega.co.uk The azepine scaffold has been successfully incorporated into the design of chemical probes for various targets.
A notable example is the development of isoxazole (B147169) azepine inhibitors for the BET (Bromodomain and Extra-Terminal) family of proteins. nih.gov Starting from a micromolar fragment hit, a structure-based design approach led to the creation of a novel isoxazole azepine scaffold. nih.gov This scaffold demonstrated good potency in both biochemical and cellular assays, highlighting the utility of the azepine ring in creating compounds with favorable pharmacological properties. nih.govrsc.org
The design process for chemical probes often involves incorporating functionalities that allow for target identification and engagement studies. This can include photoreactive groups for covalent labeling and bioorthogonal handles (like alkynes) for subsequent detection. mdpi.comunimi.it For instance, in the development of probes for other targets, researchers have successfully added benzophenone (B1666685) or diazirine groups for photoaffinity labeling. unimi.it
Azepane-based triterpenoids have also been investigated as potential antimycobacterial agents, with some compounds showing high activity against Mycobacterium tuberculosis. mdpi.com These studies demonstrate the versatility of the azepane scaffold in the design of bioactive molecules that could be further developed into chemical probes.
In Vitro Cellular Assays for Functional Activity
In vitro assays are fundamental in the preliminary assessment of the biological effects of novel chemical entities. For analogues of this compound, these tests have been pivotal in identifying activities related to inflammation, oxidative stress, and pathogenic or cancer cell proliferation.
The modulation of cytokine production is a key mechanism for controlling inflammation. Analogues of this compound have been investigated for their ability to suppress the expression of pro-inflammatory cytokines.
One notable study focused on a series of compounds designed to inhibit the solute carrier family 15 member 4 (SLC15A4), a protein implicated in autoimmune and autoinflammatory conditions. biorxiv.org A lead compound containing an azepane ring, AJ2-30, was shown to directly engage SLC15A4 and inhibit Toll-like receptor (TLR) signaling pathways. biorxiv.org In in vitro assays using peripheral blood mononuclear cells (PBMCs) from lupus patients, AJ2-30 significantly suppressed the secretion of multiple inflammatory cytokines upon stimulation. Specifically, treatment with AJ2-30 led to a marked reduction in interferon-alpha (IFN-α), interferon-gamma (IFNγ), interleukin-6 (IL-6), and interleukin-10 (IL-10). biorxiv.org
Similarly, other heterocyclic compounds featuring structural similarities, such as certain tetrazole-acetic acid derivatives, have been reported to inhibit the production of pro-inflammatory cytokines in vitro. The general strategy involves using cell models, like LPS-induced BV2 microglia or stimulated PBMCs, to screen for compounds that can inhibit the release of key inflammatory mediators such as IL-1β, IL-6, and TNF-α, while sometimes promoting anti-inflammatory cytokines like IL-10. nih.gov
Table 1: Inhibition of Cytokine Secretion by Azepane-Containing Analogue AJ2-30 in Lupus Patient PBMCs
| Cytokine | Stimulant | Effect of AJ2-30 (5 µM) |
|---|---|---|
| IFN-α | CpG-A (1 µM) | Significant Reduction biorxiv.org |
| IFNγ | CpG-A (1 µM) | Significant Reduction biorxiv.org |
| IL-6 | CpG-A (1 µM) | Significant Reduction biorxiv.org |
| IL-10 | CpG-A (1 µM) | Significant Reduction biorxiv.org |
| Various | R837 (10 µg/mL) | Significant Reduction biorxiv.org |
Data derived from studies on SLC15A4 inhibitors. biorxiv.org
Reactive oxygen species (ROS) are involved in the pathogenesis of numerous diseases, making the discovery of new antiradical and antioxidant compounds a significant area of research. researchgate.net The evaluation of this compound analogues often includes assays to determine their capacity to neutralize free radicals and inhibit oxidative processes. researchgate.net
Standard methods for assessing antiradical activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization test. researchgate.netmdpi.comnih.gov In these spectrophotometric assays, the ability of a compound to quench the stable DPPH radical or the ABTS radical cation is measured by a decrease in absorbance at a specific wavelength. mdpi.com
While direct data on this compound is limited, related heterocyclic structures have demonstrated significant antioxidant potential. For instance, certain salicylic (B10762653) acid derivatives have shown very strong activity against the hydroxyl radical. researchgate.netresearchgate.net In another study, a hydroxypyridinone-acetic acid derivative, compound 7l, was a potent scavenger of the DPPH radical, with an inhibition rate of 41.48% at a concentration of 1 µM, and also strongly suppressed lipid peroxidation. These findings suggest that the structural class to which this compound belongs is promising for antioxidant activity.
Table 2: Antioxidant Activity of Representative Bioactive Analogues
| Compound Class | Assay | Key Finding | Citation |
|---|---|---|---|
| Salicylic Acid Derivatives | Hydroxyl Radical Scavenging | Compounds 5d, 8b, 8c exhibited very strong activity. | researchgate.net |
| Hydroxypyridinone Acetic Acid Derivative (7l) | DPPH Radical Scavenging | 41.48% inhibition at 1 µM. | |
| Hydroxypyridinone Acetic Acid Derivative (7l) | Lipid Peroxidation Inhibition | 88.76% inhibition at 100 µM. |
The structural features of this compound analogues make them candidates for investigation as both antimicrobial and anticancer agents. ontosight.ainih.gov The presence of the cyclic amine and other functional groups can facilitate interactions with biological targets in pathogens and cancer cells. ontosight.ai
Antimicrobial Potential: Research into structurally related compounds has shown promise. For example, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which are beta-lactam compounds, possess significant antimicrobial activity, particularly against Gram-negative bacteria. nih.gov Furthermore, the incorporation of an azepane ring into fluoroquinolone scaffolds has produced hybrids with activity against various bacterial strains, including multidrug-resistant ones. nih.gov
Anticancer Potential: Several azepane-containing analogues have been evaluated for their effects on cancer cell lines. researchgate.net One such compound, 3-((3-(azepan-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid, was shown to inhibit the invasion of the highly metastatic MDA-MB-231 breast cancer cell line. researchgate.net Other studies on related heterocyclic compounds have demonstrated cytotoxic activity against a range of human cancer cell lines. researchgate.netmdpi.com For example, certain salicylic acid derivatives inhibited the growth of MDA-MB-231 breast cancer cells at nanomolar concentrations and showed high cytotoxicity against K562 leukemia and MCF7 breast cancer cells. researchgate.netresearchgate.net Polyketides have also been screened against DU-145 prostate cancer and A-2058 melanoma cell lines, revealing significant cytotoxicity. mdpi.com This indicates that the broader class of compounds is active in various cancer contexts. frontiersin.org
Table 3: In Vitro Anticancer Activity of Bioactive Analogues
| Compound/Analogue Class | Cell Line | Activity Observed | Citation |
|---|---|---|---|
| Anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid derivative | MDA-MB-231 (Breast) | Inhibition of cell invasion | researchgate.net |
| Salicylic Acid Derivatives (4c, 5d, 8a-c, 10c) | MDA-MB-231 (Breast) | Growth inhibition at nanomolar concentrations | researchgate.net |
| Salicylic Acid Derivatives (8c, 10c) | MCF7 (Breast) | High cytotoxicity | researchgate.net |
| Salicylic Acid Derivatives (4c, 5d, 8a-c, 10d) | K562 (Leukemia) | High cytotoxicity | researchgate.net |
| Manadodioxan D | DU-145 (Prostate) | IC₅₀ = 1.6 µg/mL | mdpi.com |
Antiradical and Antioxidant Activity Evaluation
In Vivo Models for Mechanistic Insight (Excluding Clinical Trials)
Following promising in vitro results, in vivo animal models are employed to understand the mechanistic activity of compounds in a whole-organism context. These models are essential for evaluating efficacy in complex biological systems.
To assess the anti-inflammatory properties of this compound analogues in vivo, researchers utilize models such as the carrageenan-induced hind paw oedema model in rodents. nih.govcu.edu.eg This model is a standard for evaluating acute inflammation, where the reduction in paw swelling after administration of the test compound indicates anti-inflammatory effects. cu.edu.eg
The azepane-containing SLC15A4 inhibitor, AJ2-30, demonstrated in vivo activity consistent with its in vitro cytokine inhibition profile. biorxiv.org In a mouse model where inflammation was stimulated, treatment with AJ2-30 significantly reduced serum levels of key inflammatory cytokines, including IFNα, IFNγ, IL-6, and IL-10. biorxiv.org This finding supports that the compound can mimic the anti-inflammatory effects of the genetic loss of its target in a living system. biorxiv.org In another study, pyrazolopyrimidine derivatives containing an azepane moiety showed significant anti-inflammatory activity in the carrageenan-induced paw edema assay, with efficacy comparable to the standard anti-inflammatory drug ketorolac. cu.edu.eg
Animal models of nociception are used to evaluate the analgesic potential of new compounds and can help differentiate between central and peripheral mechanisms of action. nih.govresearchgate.net The acetic acid-induced writhing test is a widely used model for assessing peripheral analgesic activity. frontiersin.orgnih.gov Intraperitoneal injection of acetic acid causes localized inflammation and pain by triggering the release of endogenous mediators like prostaglandins, which stimulate nociceptors. saspublishers.com An effective peripheral analgesic will reduce the number of characteristic "writhes" (abdominal constrictions and stretching) exhibited by the animal. saspublishers.com
Studies on pyrazolopyrimidine derivatives, including the azepane-containing compound 5-(2-(Azepan-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, utilized the acetic acid-induced writhing assay to confirm their antinociceptive potential. cu.edu.eg The results of these in vivo studies were consistent with the in vitro enzymatic inhibition data, confirming that the compounds possess significant analgesic activity. cu.edu.eg This model is particularly useful for identifying non-steroidal anti-inflammatory drug (NSAID)-like activity. nih.gov
Future Directions and Emerging Research Areas
Advanced Synthetic Strategies for Enhanced Molecular Complexity
The development of novel and efficient synthetic methodologies is crucial for exploring the full potential of the azepane scaffold. Researchers are continuously seeking new ways to construct these seven-membered rings with greater control and to introduce diverse functional groups, thereby creating molecules with enhanced complexity and tailored properties.
Recent advancements have moved beyond traditional cyclization methods. One innovative approach involves a migration-annulation strategy using α-imino rhodium carbenes. This method allows for the efficient and selective synthesis of densely functionalized azepane derivatives in moderate to good yields. ijpbs.comresearchgate.net Another key strategy is ring expansion, where a pre-existing ring, such as piperidine (B6355638), is enlarged to form the azepane core. This technique has been shown to proceed with excellent stereoselectivity and regioselectivity. nih.gov Furthermore, tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of fluorinated allenynes, provide a streamlined route to functionalized azepines. nih.gov Other notable methods include the sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles, which offers a highly diastereoselective process for creating fused 2,5-dihydro[1H]azepines. nih.gov
These advanced synthetic protocols are not merely academic exercises; they are essential tools that enable medicinal chemists to build vast and diverse libraries of azepane-containing compounds. The ability to generate novel and complex molecular architectures is a critical first step in the discovery of next-generation therapeutics.
Multitargeting Approaches with Azepan-1-yl(oxo)acetic Acid Scaffolds
The "one-target, one-molecule" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases like Alzheimer's. nih.govmdpi.com Consequently, the development of multitarget-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets, is gaining significant traction. nih.gov The azepane scaffold has emerged as a valuable component in the design of such MTDLs.
While specific multitargeting research involving this compound is not extensively documented, derivatives of the broader azepane scaffold have shown considerable promise. In the context of Alzheimer's disease, for instance, researchers have designed and synthesized chromanone-based compounds bearing an azepane moiety. mdpi.comdrugbank.com One such compound demonstrated a balanced pharmacological profile by inhibiting human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comdrugbank.com The same compound also inhibited monoamine oxidase-B (MAO-B), another key target in neurodegenerative diseases, and showed high affinity for both σ1 and σ2 receptors, which are implicated in the pathology of Alzheimer's. mdpi.comdrugbank.com
Similarly, benzothiazole (B30560) derivatives incorporating an azepane-linked component have been investigated as MTDLs for Alzheimer's. nih.gov These compounds have been designed to act as histamine (B1213489) H3 receptor (H3R) antagonists while also inhibiting cholinesterases and MAO-B. nih.gov The most promising of these compounds displayed potent activity at H3R and micromolar inhibition of the other targets, marking it as a promising lead for further development. nih.gov These studies underscore the utility of the azepane scaffold in creating sophisticated molecules capable of modulating multiple pathways involved in complex diseases.
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and analysis of new therapeutic agents. nih.govclearsynth.com These computational tools can analyze vast datasets to identify patterns, predict biological activity, and generate novel molecular structures, significantly reducing the time and cost associated with traditional drug development. nih.govnih.gov
De Novo Design: Generative AI models can design entirely new azepane derivatives from the ground up, tailored to bind to specific biological targets. nih.gov
Virtual Screening: Machine learning algorithms can rapidly screen large virtual libraries of azepane compounds to identify those with the highest probability of being active against a particular disease target. drugbank.com This allows researchers to prioritize which compounds to synthesize and test in the lab.
Property Prediction: AI can predict the physicochemical and pharmacokinetic properties of novel azepane derivatives, helping to optimize them for drug-likeness. clearsynth.com
Synthesis Planning: AI tools can assist chemists in devising the most efficient synthetic routes to complex azepane-containing molecules. google.com
A practical example of this integration is the use of ML to expand a known ligand. A framework known as Fragment-Based Molecular Expansion (FRAME) utilizes machine learning and 3D protein-ligand structures to guide the growth of a starting molecule. researchgate.net This approach has been successfully used to generate a ligand with an azepane ring that is essential for binding to its target. researchgate.net As AI and ML models become more sophisticated, their role in designing and optimizing the next generation of azepane-based therapeutics will undoubtedly expand.
Development of Azepane-Containing Compounds for Neglected Biological Pathways
Neglected tropical diseases (NTDs) affect millions of people worldwide, yet research and development for new treatments are often underfunded. The unique structural features of the azepane scaffold make it an attractive starting point for the development of novel drugs against these challenging diseases.
While research on this compound for NTDs is limited, other azepane derivatives have shown promising activity. For example, in the fight against Human African Trypanosomiasis (the cause of sleeping sickness), urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines containing an azepane moiety have been synthesized and tested. One such compound demonstrated cures in mouse models of both early and late-stage disease, identifying it as a significant lead for drug development.
Furthermore, benzazepane-based compounds have been identified as inhibitors of inositol (B14025) phosphorylceramide synthases in Leishmania, the parasite responsible for leishmaniasis. This highlights the potential of azepane-containing molecules to serve as multitarget therapeutic candidates for NTDs. The development of azepane derivatives also extends to combating antibiotic resistance. Lupane-type A-ring azepano-triterpenoids have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, including mono-resistant strains. Some of these compounds were also highly active against non-tuberculous mycobacteria, such as M. avium and M. abscessus.
These findings underscore the versatility of the azepane scaffold and its potential to yield novel therapeutic agents for diseases that are often overlooked by major pharmaceutical research efforts.
Exploration of Novel Biological Targets for Azepane-Derived Compounds
A key aspect of future drug discovery is the identification and validation of novel biological targets. The azepane scaffold is proving to be a versatile platform for developing inhibitors against a range of emerging and important targets.
Recent research has identified novel 5H-dibenzo[b,f]azepine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6). HDAC6 is an attractive therapeutic target for a variety of diseases, including cancer and central nervous system disorders. The selectivity of these azepine-based compounds for HDAC6 over other HDAC subtypes could lead to improved therapeutic effects and a better safety profile compared to non-specific inhibitors.
In another area of research, a chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, with selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This compound also showed inhibitory activity at the σ-1 receptor. Its favorable in vitro profile and pharmacokinetic properties suggest that N-benzylated bicyclic azepanes could be developed to target neuropsychiatric disorders.
The exploration of such novel targets for azepane-derived compounds opens up new avenues for therapeutic intervention in a wide array of diseases, demonstrating the enduring importance and adaptability of this chemical scaffold in modern medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for preparing Azepan-1-yl(oxo)acetic acid and its derivatives?
this compound derivatives can be synthesized via photostimulated SRN1 reactions using ketone enolate ions as nucleophiles. For example, 2-(2-iodophenyl)acetic acid derivatives react under UV light in DMSO to form ε-oxo acids, which are condensed with ammonium acetate in glacial acetic acid to yield bicyclic structures like 3-benzazepin-2-ones . Key variables include solvent choice (DMSO enhances nucleophilicity), irradiation time (60 min), and post-reaction work-up (EtOAc extraction).
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
Structural confirmation requires a combination of:
Q. How do reaction conditions influence esterification of oxoacetic acid derivatives?
Esterification of oxoacetic acid with alcohols (e.g., butanol) requires acid catalysis (e.g., H₂SO₄) under reflux. Industrial-scale synthesis uses continuous flow reactors for higher yields and control over reaction parameters like temperature and residence time .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be addressed?
Regioselectivity issues arise in multi-component reactions (e.g., Ugi-type reactions) due to competing nucleophilic sites. Strategies include:
- Steric control : Bulky substituents on reactants (e.g., 2-fluoro-6-(piperidine-1-sulfonyl)aniline) direct reactivity to specific positions .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize enolate intermediates, favoring SRN1 mechanisms over competing pathways .
- Catalytic tuning : Rhodium catalysts in carbonylation reactions improve selectivity for oxo-acid intermediates .
Q. What mechanisms explain contradictory product distributions in SRN1 reactions for ε-oxo acid synthesis?
Discrepancies in product yields may stem from:
- Electron transfer efficiency : Photoinitiation intensity affects radical anion formation, altering reaction kinetics .
- Work-up protocols : Premature acidification during extraction can hydrolyze intermediates. Delayed quenching (e.g., glacial acetic acid addition post-reaction) preserves ε-oxo acids .
- Substrate electronic effects : Electron-withdrawing groups on aryl iodides (e.g., nitro substituents) accelerate nucleophilic substitution .
Q. How do substituent modifications impact the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Diastereoselectivity : 2,2-Dialkyl substituents (e.g., methyl groups) enhance uricosuric activity in indanyloxyacetic acid derivatives by optimizing hydrophobic interactions .
- Acid/base properties : The pKa of the oxo group (≈2.3) influences solubility and binding affinity in enzyme inhibition assays .
- Pharmacophore modeling : Computational tools (e.g., DFT) predict reactivity of the oxo moiety in drug-target interactions, as seen in PKCβ inhibitors .
Methodological Guidance
Designing experiments to evaluate acid stability of this compound derivatives
- Hypothesis : Acidic conditions degrade the oxo group, reducing bioactivity.
- Protocol :
Prepare buffered solutions (pH 1–6) using ammonium acetate/acetic acid .
Incubate derivatives at 37°C for 24h.
Analyze degradation via LC-MS and compare to controls (neutral pH).
Troubleshooting low yields in photostimulated SRN1 reactions
- Checklist :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
